molecular formula C20H33N3O2 B3967957 2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine

2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine

Cat. No.: B3967957
M. Wt: 347.5 g/mol
InChI Key: XNJMIYXGHSOBNH-UHFFFAOYSA-N
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Description

2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine is a complex organic compound that features a piperidine ring, a morpholine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1-(3-methoxyphenyl)butan-1-one.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with a morpholine precursor.

    Final Assembly: The final step involves the reaction of the intermediate compound with N,N-dimethylethanamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and morpholine rings, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of dopamine and serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)piperidine: Shares the piperidine ring and methoxyphenyl group but lacks the morpholine ring.

    4-(3-methoxyphenyl)morpholine: Contains the morpholine ring and methoxyphenyl group but lacks the piperidine ring.

    N,N-dimethylethanamine: A simpler amine structure without the complex ring systems.

Uniqueness

2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine is unique due to its combination of piperidine, morpholine, and methoxyphenyl groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[1-(3-methoxyphenyl)piperidin-4-yl]morpholin-2-yl]-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O2/c1-21(2)10-9-20-16-23(13-14-25-20)17-7-11-22(12-8-17)18-5-4-6-19(15-18)24-3/h4-6,15,17,20H,7-14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJMIYXGHSOBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CN(CCO1)C2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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